6-Bromospiro[chroman-2,4'-piperidine]
Overview
Description
“6-Bromospiro[chroman-2,4’-piperidine]” is a chemical compound with the CAS Number: 1955532-03-2 . It has a molecular weight of 318.64 . The IUPAC name for this compound is 6-bromospiro[chromane-2,4’-piperidine] hydrochloride .
Molecular Structure Analysis
The InChI code for “6-Bromospiro[chroman-2,4’-piperidine]” is 1S/C13H16BrNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“6-Bromospiro[chroman-2,4’-piperidine]” is a solid at room temperature . It should be stored at room temperature .Scientific Research Applications
Pharmacophore Significance
6-Bromospiro[chroman-2,4'-piperidine] is recognized as a significant pharmacophore in medicinal chemistry. It plays a key role as a structural component in various drugs, drug candidates, and biochemical reagents. Recent advances have shown impressive progress in synthesizing derivatives of spiro[chromane-2,4'-piperidine]-4(3H)-one, underscoring their potential in developing new biologically active substances (Ghatpande et al., 2020).
Antimicrobial Studies
Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, closely related to 6-Bromospiro[chroman-2,4'-piperidine], have shown significant potential as antimicrobial agents. These compounds demonstrated better inhibitory activity compared to standard drugs against various pathogenic strains, indicating their promise as potent antimicrobial agents (Priya et al., 2005).
Histone Deacetylase Inhibitors
Spiro[chromane-2,4'-piperidine] derivatives have been prepared as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit nuclear HDACs and exhibited antiproliferative activities. Some derivatives showed improved pharmacokinetic behavior and significant antitumor activity in vivo, highlighting their therapeutic potential in cancer treatment (Thaler et al., 2012).
Acetyl-CoA Carboxylase Inhibitors
Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their acetyl-CoA carboxylase (ACC) inhibitory activity. Several compounds showed significant activity, with some reducing the respiratory quotient in mice, indicating an increase in whole-body fat oxidation. These findings suggest their potential utility in metabolic disorders (Shinde et al., 2009).
Cholinesterase Inhibitors for Alzheimer's Treatment
Novel chroman-4-one derivatives containing spiro[chroman-2,4'-piperidine] moieties were synthesized and evaluated for cholinesterase inhibitory activities. Some derivatives showed potent anti-acetylcholinesterase activity, suggesting their potential as therapeutic agents for Alzheimer's disease (Shamsimeymandi et al., 2019).
Antimycobacterial Activity
Derivatives related to 6-Bromospiro[chroman-2,4'-piperidine] have been synthesized and evaluated for their antimycobacterial activity. These compounds demonstrated promising results against Mycobacterium species, indicating their potential in treating tuberculosis and related infections (Alvey et al., 2009).
Safety And Hazards
The safety information available indicates that “6-Bromospiro[chroman-2,4’-piperidine]” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
6-bromospiro[3,4-dihydrochromene-2,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13/h1-2,9,15H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYSWCGJEOTEKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromospiro[chroman-2,4'-piperidine] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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